4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid
Description
Properties
CAS No. |
919771-92-9 |
|---|---|
Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-[4-(2-aminoethylcarbamoyl)anilino]but-2-enoic acid |
InChI |
InChI=1S/C13H17N3O3/c14-7-9-16-13(19)10-3-5-11(6-4-10)15-8-1-2-12(17)18/h1-6,15H,7-9,14H2,(H,16,19)(H,17,18) |
InChI Key |
ODXYHSPFFJUBPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)NCC=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Michael Addition Reactions
Michael addition is a significant reaction pathway for synthesizing compounds with α,β-unsaturated carbonyl functionalities. In the context of 4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid, this method involves the reaction of an appropriate Michael acceptor with a nucleophile.
- The compound 4-(4-acetylaminophenyl)-4-oxo-but-2-enoic acid can be reacted with various nitrogen and carbon nucleophiles.
- For example, when mixed with pyrazole derivatives in a basic medium (sodium hydroxide), it yields various adducts that can be further transformed into heterocycles.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are pivotal in synthesizing amides and related compounds.
- A common approach involves reacting an amine, such as 2-aminoethylamine, with an activated carboxylic acid derivative of but-2-enoic acid.
- This can be facilitated by using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote the formation of the amide bond.
Multi-Step Synthesis
A more complex and multi-step synthesis can be employed to construct the target compound from simpler precursors.
- Formation of an Intermediate: Start with a suitable aromatic amine that undergoes acylation to introduce the carbamoyl group.
- Subsequent Reactions: The intermediate can then undergo further reactions to introduce the but-2-enoic acid moiety through a series of condensation reactions.
- Finalization: The final product can be purified using recrystallization or chromatography techniques.
Yield and Purification
The yield of these reactions varies significantly based on the reaction conditions and the purity of starting materials. For instance, yields reported for similar compounds in literature range from 50% to over 90%, depending on the specific reaction conditions employed (e.g., temperature, solvent choice, and reaction time).
To provide a clearer understanding of the efficiency and applicability of these methods, a comparison table is presented below:
| Method | Reaction Type | Yield (%) | Conditions | Notes |
|---|---|---|---|---|
| Michael Addition | Nucleophilic Addition | Variable | Basic medium | Versatile; forms various adducts |
| Nucleophilic Substitution | Amide Formation | High | Coupling reagents required | Direct formation of target compound |
| Multi-Step Synthesis | Sequential Reactions | Variable | Multiple steps | More complex; requires purification |
The preparation of 4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid can be accomplished through various synthetic routes, each presenting unique advantages and challenges. The choice of method depends on factors such as desired yield, available reagents, and specific application requirements. Future research may focus on optimizing these methods to enhance yield and reduce reaction times while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aniline Ring
(a) Methyl and Halogen Substituents
- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid: Features a methyl group at the para position of the aniline ring and a ketone group. The methyl group enhances hydrophobicity, while the oxo group alters hydrogen-bonding capacity compared to AECPBA’s carbamoyl-ethylamine .
- 4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid (CID 1650086): Incorporates a chlorobenzyl group, introducing steric bulk and electron-withdrawing effects. This increases acidity (pKa ~4.2) and may influence protein binding selectivity .
(b) Sulfamoyl and Sulfonyl Groups
- (E)-4-oxo-4-[4-(phenylsulfamoyl)anilino]but-2-enoic acid: The sulfamoyl group (-SO₂-NH-) enhances electronegativity and acidity (pKa ~3.8), making it suitable as a pharmaceutical intermediate for enzyme inhibition .
- (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid: The methyl-sulfamoyl substituent increases steric hindrance, reducing non-specific binding but limiting solubility in aqueous media .
(c) Carbamoyl and Acylamino Modifications
- (E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid: The isovaleryl group (3-methylbutanoyl) enhances lipophilicity, favoring interactions with lipid-rich biological targets .
Backbone and Functional Group Modifications
(a) Butenoic Acid vs. Quinazoline Derivatives
- 4-(Anilino)quinazoline derivatives: While sharing an anilino moiety, the quinazoline core (e.g., EGFR inhibitors) enables π-π stacking with tyrosine kinase domains, unlike AECPBA’s carboxylic acid-driven interactions .
(b) Extended Conjugation
Biological Activity
4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid, also known by its chemical structure C13H17N3O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an aminoethyl carbamoyl group and a but-2-enoic acid moiety. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O3 |
| Molecular Weight | 251.29 g/mol |
| CAS Number | 71424874 |
| IUPAC Name | 4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid |
The biological activity of 4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell signaling and proliferation.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes associated with inflammatory pathways, similar to other analogs in its class.
- Receptor Modulation : There is evidence that it may interact with specific receptors in the central nervous system, which could explain potential analgesic effects.
Antitumor Effects
Recent studies have highlighted the potential antitumor activity of 4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid. In vitro assays demonstrated that this compound can reduce cell viability in various cancer cell lines by inducing apoptosis.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in cellular models, indicating a possible role as an anti-inflammatory agent. This aligns with findings from similar compounds that exhibit effects on cytokine production.
Case Studies
- Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines indicated that treatment with 4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid resulted in a significant decrease in cell proliferation rates compared to control groups (p < 0.05).
- Inflammation Model : In a murine model of inflammation, administration of this compound led to a reduction in edema and pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.
Comparative Analysis
To better understand the biological activity of 4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid, it is useful to compare it with structurally similar compounds.
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 4-Methylumbelliferone | Anti-inflammatory | 15 |
| 4-{4-Acetylaminophenyl}-4-oxo-but-2-enoic acid | Antitumor | 10 |
| 4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid | Potentially Antitumor/Anti-inflammatory | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
